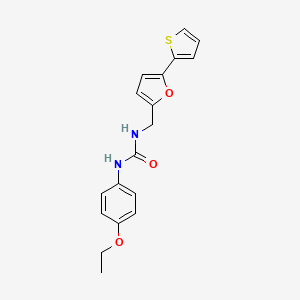

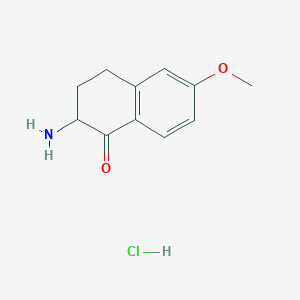

1-(4-Ethoxyphenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Ethoxyphenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as EPU and has been studied extensively for its pharmacological properties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Urease Inhibitors for Medical Treatments : Research has highlighted the role of urea and its derivatives, including thiourea, in inhibiting urease activity. This is significant for treating infections caused by Helicobacter pylori in the gastric tract, as well as for addressing urinary tract infections caused by Proteus species and related bacteria. The design of urease inhibitors leverages the unique binding capabilities of urea derivatives to interfere with the enzyme's activity, showcasing a potential therapeutic application of related compounds (Kosikowska & Berlicki, 2011).

Drug Design : The hydrogen bonding capabilities of ureas make them crucial in the interaction with biological targets, thus being incorporated in drugs exhibiting a wide range of bioactivities. This underscores the importance of urea in the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules, highlighting its relevance in drug design and the potential for related compounds in this domain (Jagtap et al., 2017).

Environmental Chemistry and Materials Science

Anion Binding and Sensing : Urea and thiourea derivatives are key players in anion receptor chemistry due to their ability to form hydrogen bonds with anions. This property is utilized in the design of anion sensors and materials for environmental monitoring, showcasing the broader applicability of urea derivatives in sensing and removal of pollutants (Blažek Bregović et al., 2015).

Electrochemical Surface Finishing and Energy Storage : Room-temperature haloaluminate ionic liquids, which can incorporate urea derivatives, have been explored for their applications in electroplating and energy storage technologies. This research area highlights the versatility of urea-containing compounds in enhancing the performance and efficiency of electrochemical processes (Tsuda et al., 2017).

Propiedades

IUPAC Name |

1-(4-ethoxyphenyl)-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-2-22-14-7-5-13(6-8-14)20-18(21)19-12-15-9-10-16(23-15)17-4-3-11-24-17/h3-11H,2,12H2,1H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFFDFKOAYUHND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC2=CC=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine](/img/no-structure.png)

![2-[(3,3-Difluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2768473.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2768474.png)

![6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2768478.png)

![4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride](/img/structure/B2768479.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2768481.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-2-(m-tolyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2768483.png)

![4-(1-(2-methylbutyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2768484.png)